
Monosodium gluta-mate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium L-glutamate monohydrate, commonly known as monosodium glutamate (MSG), is the sodium salt of L-glutamic acid. It is widely used as a flavor enhancer in the food industry due to its ability to intensify the savory taste of foods. Sodium L-glutamate monohydrate is found naturally in some foods, such as tomatoes and cheese, and is also produced industrially .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium L-glutamate monohydrate can be synthesized through the fermentation of carbohydrates. The process involves the use of bacteria such as Corynebacterium glutamicum, which converts carbohydrates into L-glutamic acid. The L-glutamic acid is then neutralized with sodium hydroxide to form sodium L-glutamate .
Industrial Production Methods
Industrial production of sodium L-glutamate monohydrate typically involves the fermentation of sugar beets, sugar cane, or molasses. The fermentation process is followed by crystallization and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium L-glutamate monohydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions involving sodium L-glutamate monohydrate include oxidizing agents, reducing agents, and various acids and bases. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from reactions involving sodium L-glutamate monohydrate include sodium pyroglutamate and other derivatives of glutamic acid .
Applications De Recherche Scientifique
Sodium L-glutamate monohydrate has a wide range of applications in scientific research:
Biology: It is used in cell culture media to support the growth of cells and tissues.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is used in the food industry as a flavor enhancer and in the production of various food products.
Mécanisme D'action
Sodium L-glutamate monohydrate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is derived from sodium L-glutamate monohydrate, cannot cross the blood-brain barrier in significant quantities. Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium glutamate: Similar to sodium L-glutamate monohydrate but without the water of hydration.
Disodium inosinate: Another flavor enhancer used in combination with sodium L-glutamate monohydrate.
Disodium guanylate: Often used with sodium L-glutamate monohydrate to enhance the umami flavor in foods.
Uniqueness
Sodium L-glutamate monohydrate is unique due to its widespread use as a flavor enhancer and its ability to intensify the savory taste of foods. Its natural occurrence in various foods and its safety profile, as recognized by regulatory agencies, further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C5H10NNaO5 |
|---|---|
Poids moléculaire |
187.13 g/mol |
Nom IUPAC |
sodium;2-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
Clé InChI |
GJBHGUUFMNITCI-UHFFFAOYSA-M |
SMILES canonique |
C(CC(=O)O)C(C(=O)[O-])N.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




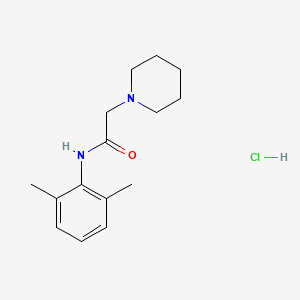
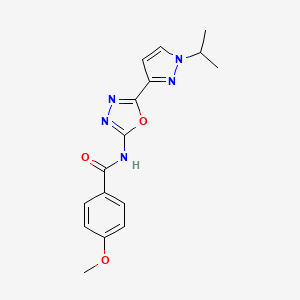
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
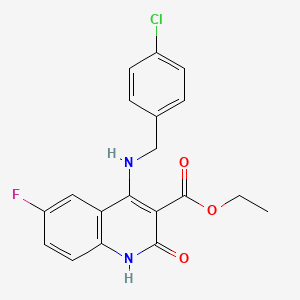
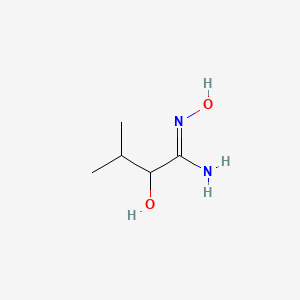


![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)


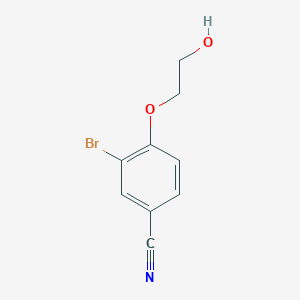
![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)
